1,4-Naphthalenedione, 2-chloro-8-hydroxy-
Overview
Description
“1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is a derivative of 1,4-Naphthalenedione . It is a naturally occurring organic compound found in the bark and leaves of walnut trees. The molecular formula is C10H5ClO3 .
Synthesis Analysis
Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, can be synthesized and evaluated for various activities . The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents .Molecular Structure Analysis
The molecular structure of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” can be viewed using computational tools . It is derived from naphthoquinone (1,4-naphtalenedione) through the addition of a chlorine atom and a hydroxyl group .Chemical Reactions Analysis
Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, possess a conjugated electron system that can participate in chemical reactions transporting electrons to other molecules . These reactions can result in the generation of free radicals, including highly active oxygen radicals called reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The molecular weight of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is 208.6 g/mol . More detailed physical and chemical properties may be available from specialized databases .Scientific Research Applications
Specific Scientific Field
Summary of the Application
A series of 2-chloro and 2-bromo-3-(substituted)-1,4-naphthalenedione derivatives were tested for their antifungal and antibacterial activities .
Methods of Application or Experimental Procedures
The Minimum Inhibitory Concentration (MIC) values were determined by the two-fold agar dilution/streak method . The compounds were tested against a variety of microorganisms, including Candida albicans, Aspergillus niger, Tricophyton mentagrophytes, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Acinetobacter baumanii .
Results or Outcomes
Among the derivatives, some showed more potent antifungal activities than fluconazole . Derivatives 20 and 23 completely inhibited the growth of fungi, such as Candida albicans, Aspergillus niger, Tricophyton mentagrophytes, and Fusarium oxysporium, at 3.2 μg/ml . Some derivatives also had antibacterial activities against Gram-positive bacteria .
Anticancer Activities
Specific Scientific Field
Summary of the Application
Substituted 1,4-naphthoquinones have been studied for their anticancer activities against ascitic sarcoma 180 of mice .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources .
Antifungal Activities
Specific Scientific Field
Summary of the Application
A series of naphthoquinone derivatives, including 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, were evaluated for their antifungal activity against various Candida species and Cryptococcus neoformans .
Methods of Application or Experimental Procedures
The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method . The compounds were tested against a variety of fungi, including Candida krusei, Candida parapsilosis, and Cryptococcus neoformans .
Results or Outcomes
Halogen derivatives of 1,4-naphthoquinone, such as 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, exhibited strong activity, with an MIC of 2 µg/mL in C. krusei . These compounds showed higher activity against fungi, but the antibacterial activities were very low .
Antioxidant Activities
Specific Scientific Field
Summary of the Application
Naphthalene derivatives, including 1,4-Naphthalenedione, 2-chloro-8-hydroxy-, have been studied for their antioxidant activities .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources .
Antimalarial Activities
Specific Scientific Field
Pharmacology and Tropical Medicine
Summary of the Application
The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial agents .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources .
Anti-Inflammatory Activities
Specific Scientific Field
Summary of the Application
Naphthalene derivatives displayed a wide range of biological activities, such as anti-inflammatory .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources .
properties
IUPAC Name |
2-chloro-8-hydroxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFPHWJRMEFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446065 | |
Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthalenedione, 2-chloro-8-hydroxy- | |
CAS RN |
18855-92-0 | |
Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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